molecular formula FeO2H<br>FeHO2 B7800392 hydroxy(oxo)iron CAS No. 12022-37-6

hydroxy(oxo)iron

Cat. No.: B7800392
CAS No.: 12022-37-6
M. Wt: 88.85 g/mol
InChI Key: AEIXRCIKZIZYPM-UHFFFAOYSA-M
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Description

Hydroxy(oxo)iron refers to iron-oxygen species where iron is coordinated to both hydroxyl (-OH) and oxo (=O) ligands. These compounds are critical intermediates in biological and chemical oxidation processes. In enzymatic systems, iron-oxo-hydroxyl moieties are often involved in activating strong C–H bonds or transferring oxygen atoms during catalytic cycles . For example, non-heme iron oxygenases utilize high-valent iron-oxo intermediates (e.g., Fe(IV)=O) to mediate reactions such as DNA repair and antibiotic biosynthesis . The electronic and geometric properties of this compound species are heavily influenced by their coordination environment, including ligands, spin state, and oxidation state, which collectively dictate their reactivity .

Chemical Reactions Analysis

Oxidation Reactions

Hydroxy(oxo)iron participates in oxidation processes via electron transfer or oxygen atom transfer (OAT). Key findings include:

Reaction Pathways

  • Oxidation to Hematite :
    At elevated temperatures (>300°C), this compound transforms into hematite (Fe₂O₃) through dehydration and structural rearrangement.

  • Formation of High-Valent Iron-Oxo Intermediates :
    High-spin iron(IV)-oxo species generated from this compound precursors demonstrate enhanced reactivity in C–H bond activation. For example, a macrocyclic iron(IV)-oxo complex ([Feᴵⱽ=O]) exhibits a half-life of 21 hours at 70°C, enabling efficient hydrocarbon oxidation .

Reaction TypeConditionsProductKey Reference
Thermal decomposition>300°C, atmospheric O₂Fe₂O₃ (hematite)
Catalytic OAT258 K, 4-methoxystyreneEpoxide derivatives

Reduction Reactions

Reductive pathways yield lower oxidation states of iron:

  • Formation of Magnetite :
    Under reducing conditions (e.g., H₂ atmosphere), this compound converts to magnetite (Fe₃O₄).

  • Generation of Iron(II) Hydroxide :
    Sodium borohydride (NaBH₄) reduces this compound to Fe(OH)₂, a precursor for Fe²⁺-mediated redox cycles.

Substitution Reactions

This compound undergoes cation exchange in mineral phases:

Substituting IonConditionsProductApplication
Al³⁺Aqueous, pH 4–7Al-substituted goethiteSoil remediation
Ni²⁺Hydrothermal, 150°CNi-goethite compositesCatalytic electrodes

This substitution alters surface reactivity and catalytic properties .

Oxygen Atom Transfer (OAT) in Biomimetic Systems

Iron(IV)-oxo species derived from this compound show exceptional OAT reactivity:

Kinetic Data for Epoxidation

Iron-Oxo ComplexSubstrateRate Constant (k₂, M⁻¹s⁻¹)
2‐COOH (H-bonded)4-methoxystyrene1.8
2‐COOMe (non-H-bonded)4-methoxystyrene0.3

Intramolecular hydrogen bonding lowers the energy of antibonding orbitals, increasing reactivity by 6-fold .

Hydrocarbon Oxidation Mechanisms

This compound derivatives mediate C–H activation via two primary pathways:

  • Concerted Hydrogen Atom Transfer (HAT) :

    • Quintet-state iron(IV)-oxo species abstract hydrogen atoms directly, forming Feᴵᴵᴵ–OH intermediates .

    • Dominates in nonpolar substrates (e.g., ethylbenzene).

  • Stepwise Proton-Coupled Electron Transfer (PCET) :

    • Electron-deficient iron(III)-oxo complexes ([Feᴵᴵᴵ=O]⁺) oxidize phenolic substrates via sequential electron/proton transfer .

Scientific Research Applications

Chemistry Applications

Hydroxy(oxo)iron serves as an important catalyst in organic reactions. Its role includes:

  • Catalysis in Organic Reactions : It is utilized in oxidation and hydroxylation reactions, enhancing reaction rates and selectivity. For instance, iron(III) complexes have been shown to catalyze the conversion of styrenes to β-keto-N-alkoxyphthalimides under aerobic conditions .
  • Model Compounds for Enzymatic Reactions : this compound complexes are used as model systems to study enzymatic reactions involving high-valent iron-oxo species. These models help elucidate mechanisms of dioxygen activation and substrate oxidation .

Biological Applications

In biological systems, this compound plays a crucial role in enzymatic processes:

  • Enzymatic Reactions : It is involved in reactions catalyzed by iron-containing enzymes such as cytochromes and dioxygenases. These enzymes utilize high-valent iron-oxo species to activate dioxygen for substrate oxidation .
  • Iron Supplementation : this compound nanoparticles have been investigated for their potential in treating iron deficiency anemia. Studies indicate that these nanoparticles are effective and safe alternatives to traditional ferrous sulfate supplements, with less oxidative stress associated with their use .

Medical Applications

This compound is being explored for its potential medical applications:

  • Drug Development : It is used in the formulation of iron-based drugs aimed at treating conditions like anemia. The unique properties of this compound allow for better bioavailability and reduced side effects compared to conventional iron supplements .
  • Imaging Agents : Its magnetic properties make this compound suitable for use in imaging techniques such as MRI, where it can serve as a contrast agent due to its ability to alter magnetic resonance signals.

Industrial Applications

The industrial applications of this compound are diverse:

  • Nanoparticle Production : this compound is used in the synthesis of iron oxide nanoparticles, which are critical in catalysis, environmental remediation, and materials science .
  • Environmental Remediation : Due to its reactivity, this compound can be employed in the treatment of contaminated water and soil, facilitating the breakdown of pollutants through oxidative processes .

Case Study 1: Iron Supplementation

A clinical trial assessed the efficacy of nanoparticulate iron(III) oxo-hydroxide in treating iron deficiency anemia. Results indicated that this formulation was as effective as ferrous sulfate but with fewer gastrointestinal side effects. Participants showed improved hemoglobin levels without increased oxidative stress compared to traditional treatments .

Case Study 2: Catalytic Reactions

Research demonstrated that this compound complexes could effectively catalyze the hydroxylation of aliphatic hydrocarbons under mild conditions. This study highlighted the potential for developing greener catalytic processes using iron-based catalysts instead of more toxic heavy metals .

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
ChemistryCatalysis in organic reactionsEnhanced reaction rates
BiologyEnzymatic reactionsInvolved in critical metabolic processes
MedicineIron supplementationImproved bioavailability
Imaging agentsEnhanced contrast in MRI
IndustryNanoparticle productionVersatile applications
Environmental remediationEffective pollutant breakdown

Comparison with Similar Compounds

Comparison with Similar Iron-Oxo Compounds

Iron(IV)-Oxo Species

Iron(IV)-oxo complexes are pivotal in both heme and non-heme systems. Key distinctions include:

Property Heme Iron(IV)-Oxo Non-Heme Iron(IV)-Oxo Hydroxy(oxo)iron
Oxidation State Fe(IV) Fe(IV) Fe(III) or Fe(IV)
Coordination Porphyrin ligand (tetradentate) 2-His-1-carboxylate facial triad Mixed oxo/hydroxyl ligands
Spin State Intermediate (S=1) High-spin (S=2) in enzymes Variable (depends on ligands)
Bond Length (Fe–O) ~1.65 Å 1.62–1.67 Å Not directly reported; likely >1.7 Å
Reactivity Hydroxylation, epoxidation C–H activation, oxygen atom transfer Hydroxyl radical-like oxidation
  • Heme vs. Non-Heme Fe(IV)=O: Heme systems (e.g., cytochrome P450) stabilize Fe(IV)=O via porphyrin rings, enabling selective substrate hydroxylation. Non-heme systems (e.g., TauD enzyme) employ open coordination sites for diverse reactivity, including inert C–H bond activation . This compound species, by contrast, are less well-characterized but may act as transient oxidants in Fenton-like reactions .
  • Spin State Impact: Enzymatic non-heme Fe(IV)=O intermediates typically adopt a high-spin (S=2) configuration, enhancing their oxidative power. Synthetic analogs often fail to replicate this, adopting intermediate-spin (S=1) states with reduced reactivity .

Iron(III)-Oxo and Iron(V)-Oxo Species

  • Iron(III)-Oxo : These species, such as [(H3buea)FeO]²⁻, exhibit weaker Fe–O bonds (~1.8 Å) and lower oxidation capacity compared to Fe(IV)=O. They are stabilized by hydrogen bonding and participate in proton-coupled electron transfer (PCET) reactions .
  • Iron(V)-Oxo: Rare and highly reactive, Fe(V)=O species are implicated in water oxidation and C–H bond cleavage. Their equatorial ligands (e.g., biuret-modified macrocycles) significantly enhance stability and tune redox potentials .

Ligand and Environmental Effects

  • Axial vs. Equatorial Ligands: In non-heme Fe(IV)=O systems, equatorial ligands (e.g., carboxylate) modulate electron density at the Fe center, affecting oxygen atom transfer (OAT) efficiency. For this compound, hydroxyl ligands may facilitate proton transfer during oxidation .
  • Hydrogen Bonding: Intramolecular H-bonding in Hangman porphyrin Fe(IV)=O complexes increases C–H activation rates by 10-fold compared to non-H-bonded analogs .

Research Findings and Mechanistic Insights

  • Synthetic Challenges: this compound species are less stable than Fe(IV)=O analogs due to competing hydrolysis. For example, Fe(III)-oxo-hydroxyl clusters in iron oxy-hydroxides (e.g., FeOOH) are stabilized in nanostructures for catalytic applications like the oxygen evolution reaction (OER) .
  • Enzymatic vs. Biomimetic Systems : Enzymes achieve high-spin Fe(IV)=O intermediates via precise control of the coordination sphere, while biomimetic models rely on steric protection (e.g., TMC ligands) to prevent decomposition .
  • Kinetic Studies : this compound intermediates in Fenton reactions generate hydroxyl radicals (•OH), which indiscriminately oxidize organic substrates. This contrasts with enzymatic Fe(IV)=O species, which perform regioselective oxidations .

Biological Activity

Hydroxy(oxo)iron, often referred to in the context of iron oxo complexes, plays a significant role in various biological processes. This article delves into its biological activity, highlighting its mechanisms of action, efficacy in iron delivery, and implications for health.

Overview of this compound

This compound typically refers to iron species that contain hydroxyl and oxo groups. These compounds are crucial in biological systems, particularly in enzymatic reactions involving oxygen activation. High-valent iron-oxo species are known to participate in a variety of biochemical processes, including respiration, oxidative stress responses, and metabolic pathways.

Mechanisms of Biological Activity

  • Enzymatic Reactions : this compound complexes act as intermediates in enzymatic reactions. They facilitate the activation of dioxygen and hydrogen peroxide, leading to the formation of reactive oxygen species (ROS) that are essential for various metabolic functions .
  • Oxidative Stress Modulation : These compounds can either promote or mitigate oxidative stress depending on their concentration and the biological context. For example, iron(III) oxo-hydroxide nanoparticles have been shown to deliver iron safely while minimizing intestinal toxicity, which is critical for maintaining cellular homeostasis .
  • Iron Delivery and Bioavailability : Recent studies have demonstrated that modified iron(III) oxo-hydroxide formulations can significantly enhance iron bioavailability compared to traditional supplements like ferrous sulfate. One formulation, known as iron hydroxide adipate tartrate (IHAT), exhibited approximately 80% relative bioavailability to Fe(II) sulfate in human trials .

Case Study 1: Iron Deficiency Treatment

A study investigated the use of organic acid-modified Fe(III) oxo-hydroxide nanomaterials as an alternative treatment for iron deficiency anemia. The results indicated that these formulations not only improved serum iron levels but also demonstrated lower gastrointestinal toxicity compared to conventional iron supplements .

FormulationRelative BioavailabilityToxicity Level
IHAT~80%Low
Fe(II) Sulfate100%High

Case Study 2: Neurodegenerative Diseases

Research has highlighted the role of this compound in neurodegenerative diseases where iron accumulation leads to oxidative stress. An iron-selective antioxidant probe was developed to target these conditions, showing promise in protecting neuronal cells from oxidative damage associated with excess iron .

Comparative Analysis of this compound Complexes

The following table summarizes the characteristics and applications of different this compound complexes:

Complex TypeBiological RoleKey Findings
Iron(III) Oxo-HydroxideIron delivery agentEnhanced bioavailability; low toxicity
High-Valent Iron-OxoEnzymatic catalysisCritical for oxidative transformations
Iron Selective ProbesAntioxidant activityProtective effects against oxidative stress

Q & A

Basic Research Questions

Q. How can hydroxy(oxo)iron complexes be synthesized and characterized experimentally?

this compound complexes are typically synthesized by reacting nonheme iron(II) precursors with hydrogen peroxide (H₂O₂) under controlled conditions. For example, iron(III)-oxo and hydroxo intermediates have been isolated via O₂ activation using iron(II)-triflate complexes with tailored ligands . Characterization involves UV-Vis spectroscopy to track electronic transitions (e.g., iron(IV)-oxo absorption bands at ~800 nm) and electrochemical analysis to monitor redox states. Mössbauer spectroscopy and X-ray crystallography are critical for structural validation .

Q. What factors influence the stability of this compound intermediates in aqueous and non-aqueous systems?

Stability depends on ligand design, pH, and solvent polarity. Ligands with secondary coordination sphere interactions (e.g., hydrogen-bonding networks) stabilize high-valent iron-oxo species by mitigating decomposition pathways. For instance, tris(2-aminoethyl)amine (tren)-based ligands enhance stability through proton-shuttling effects . Acidic conditions or protic solvents often destabilize intermediates, leading to off-pathway μ-oxo dimer formation .

Q. Which spectroscopic techniques are most effective for distinguishing hydroxo- and oxo-bridged iron species?

Resonance Raman spectroscopy identifies Fe–O vibrational modes (~500–900 cm⁻¹), with oxo-bridged species showing higher-frequency stretches. X-ray absorption spectroscopy (XAS) provides oxidation state and coordination geometry via pre-edge and edge features. Mössbauer spectroscopy differentiates between Fe(III)-hydroxo (quadrupole splitting ΔE₀ ~1.5 mm/s) and Fe(IV)-oxo (ΔE₀ ~0.3 mm/s) .

Advanced Research Questions

Q. How do secondary coordination sphere interactions modulate the reactivity of this compound complexes?

Hydrogen-bonding networks and proton relays in the secondary sphere facilitate O–O bond cleavage during H₂O2 activation. For example, ligand dynamics in tren derivatives enable proton-coupled electron transfer (PCET), stabilizing transient iron(IV)-oxo species. Computational studies show that constrained Fe–O bond lengths (1.60–1.80 Å) and hydrogen bonding suppress radical recombination, enhancing catalytic turnover .

Q. What computational strategies resolve contradictions in experimental data on this compound intermediates?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and solvent models simulates electronic structures and reaction pathways. For instance, conflicting UV-Vis data for iron(IV)-oxo species are reconciled by optimizing Fe–O bond lengths and comparing computed spectra to experimental profiles . Multi-reference methods (CASSCF/NEVPT2) address spin-state energetics in ambiguous cases .

Q. How can ligand design strategies improve the catalytic efficiency of this compound complexes in oxygenation reactions?

Incorporating electron-donating groups (e.g., hydroxy or amino substituents) in the ligand framework lowers the activation barrier for substrate oxidation. Kinetic studies show that ligands with flexible secondary spheres enable faster O₂ activation by reducing steric hindrance. Electrochemical tuning of redox potentials (e.g., via substituent effects) further enhances catalytic selectivity .

Q. What mechanistic insights explain kinetic vs. thermodynamic control in this compound-mediated oxidations?

Kinetic control favors Fe(IV)-oxo formation under low-temperature, fast-mixing conditions, while thermodynamic pathways lead to μ-oxo dimers at equilibrium. Transient kinetics (stopped-flow UV-Vis) and Eyring analysis reveal activation parameters (ΔH‡, ΔS‡) for competing pathways. Solvent polarity and proton availability are critical determinants .

Q. How do advanced electrochemical methods elucidate the redox behavior of this compound complexes?

Cyclic voltammetry (CV) with microelectrodes detects quasi-reversible Fe(III/IV) redox couples. Bulk electrolysis coupled with in situ spectroscopy tracks intermediate stability. For example, iron(III)-hydroxo complexes exhibit anodic shifts in E₁/₂ when proton-coupled oxidation occurs, reflecting PCET mechanisms .

Q. What are the spectroscopic fingerprints of transient iron(IV)-oxo species in complex reaction matrices?

Transient absorption spectroscopy (TAS) with nanosecond resolution identifies Fe(IV)-oxo at 700–800 nm. Magnetic circular dichroism (MCD) distinguishes spin states (S = 1 vs. S = 2). X-ray emission spectroscopy (XES) quantifies metal-ligand covalency via Kβ satellite peaks .

Q. How can isotopic labeling and kinetic isotope effects (KIEs) differentiate hydroxo vs. oxo participation in C–H activation?

Deuterium labeling of substrates and solvent (H₂O vs. D₂O) reveals primary KIEs (k_H/k_D > 2) for H-atom abstraction by Fe(IV)-oxo. Secondary KIEs (e.g., ¹⁸O labeling in H₂O₂) track oxygen exchange in intermediates. These data discriminate between radical rebound and direct oxidation mechanisms .

Methodological Notes

  • Experimental Design : Prioritize multi-technique approaches (spectroscopy, electrochemistry, crystallography) to address conflicting data .
  • Data Analysis : Use multivariate statistics (PCA, EFA) for time-resolved datasets to deconvolute overlapping intermediates .
  • Gaps in Literature : Limited in situ studies under catalytic turnover conditions; explore operando methods (e.g., XAFS under flow) .

Properties

IUPAC Name

hydroxy(oxo)iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/Fe.H2O.O/h;1H2;/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AEIXRCIKZIZYPM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

O[Fe]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

FeO2H, FeHO2
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DSSTOX Substance ID

DTXSID801318339
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Molecular Weight

88.85 g/mol
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Physical Description

Yellow-brown to dark brown mineral; [Merck Index] Yellow-brown odorless powder; Insoluble in water (< 0.5%); [Prince Agri MSDS]
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CAS No.

12134-57-5, 1310-14-1, 20344-49-4, 12022-37-6
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